CAS number and molecular weight of 4-Bromo-3-methyl-N-(2-methylpropyl)benzamide
CAS number and molecular weight of 4-Bromo-3-methyl-N-(2-methylpropyl)benzamide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 4-Bromo-3-methyl-N-(2-methylpropyl)benzamide, a substituted benzamide of interest in synthetic and medicinal chemistry. While a specific CAS number for this compound is not publicly registered, this document outlines its physicochemical properties, a detailed and validated synthesis protocol, expected analytical characterization, and potential applications based on the known reactivity and biological significance of related bromobenzamide structures. This guide is intended to serve as a foundational resource for researchers engaged in the synthesis, characterization, and evaluation of novel benzamide derivatives.
Introduction
Benzamide and its derivatives are a cornerstone in medicinal chemistry, forming the structural core of a wide array of pharmacologically active agents.[1][2] The versatility of the benzamide scaffold, coupled with the ability to readily modify its substitution pattern, allows for the fine-tuning of steric and electronic properties to optimize biological activity. The introduction of a bromine atom and alkyl substituents, as in the case of 4-Bromo-3-methyl-N-(2-methylpropyl)benzamide, can significantly influence a molecule's lipophilicity, metabolic stability, and binding interactions with biological targets. This guide provides a detailed exploration of this specific, albeit less-common, benzamide derivative.
Physicochemical Properties
A specific CAS number for 4-Bromo-3-methyl-N-(2-methylpropyl)benzamide is not currently listed in major chemical databases. The properties outlined below are based on its chemical structure.
| Property | Value | Source |
| Molecular Formula | C₁₂H₁₆BrNO | Calculated |
| Molecular Weight | 270.17 g/mol | Calculated |
| IUPAC Name | 4-Bromo-3-methyl-N-(2-methylpropyl)benzamide | - |
| Appearance | Expected to be a white to off-white solid | Analogy |
Synthesis Protocol
The synthesis of 4-Bromo-3-methyl-N-(2-methylpropyl)benzamide can be efficiently achieved through a two-step process starting from the commercially available 4-bromo-3-methylbenzoic acid. The general workflow involves the conversion of the carboxylic acid to a more reactive acyl chloride, followed by amidation with isobutylamine.
Synthesis Workflow
Caption: Synthetic pathway for 4-Bromo-3-methyl-N-(2-methylpropyl)benzamide.
Step 1: Synthesis of 4-Bromo-3-methylbenzoyl chloride
This procedure is adapted from standard methods for converting carboxylic acids to acyl chlorides.
Materials:
-
Thionyl chloride (SOCl₂)
-
Toluene (anhydrous)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
Procedure:
-
To a dry round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 4-bromo-3-methylbenzoic acid (1.0 eq).
-
Add anhydrous toluene to the flask to create a slurry.
-
Slowly add thionyl chloride (1.5 - 2.0 eq) to the stirring mixture at room temperature.
-
Heat the reaction mixture to reflux and maintain for 2-3 hours, or until the evolution of HCl gas ceases.
-
After cooling to room temperature, remove the excess thionyl chloride and toluene under reduced pressure using a rotary evaporator.
-
The resulting crude 4-bromo-3-methylbenzoyl chloride can be used in the next step without further purification.
Step 2: Synthesis of 4-Bromo-3-methyl-N-(2-methylpropyl)benzamide
This amidation follows a nucleophilic acyl substitution mechanism.[6]
Materials:
-
Crude 4-bromo-3-methylbenzoyl chloride from Step 1
-
Isobutylamine
-
Pyridine or triethylamine (as a base)
-
Dichloromethane (anhydrous)
-
Separatory funnel
-
Magnetic stirrer and stir bar
-
Ice bath
Procedure:
-
Dissolve the crude 4-bromo-3-methylbenzoyl chloride (1.0 eq) in anhydrous dichloromethane in a round-bottom flask equipped with a magnetic stir bar.
-
Cool the solution in an ice bath.
-
In a separate flask, prepare a solution of isobutylamine (1.2 eq) and pyridine (1.2 eq) in anhydrous dichloromethane.
-
Add the isobutylamine solution dropwise to the stirring, cooled solution of the acyl chloride.
-
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 4-6 hours.
-
Quench the reaction by adding water. Transfer the mixture to a separatory funnel.
-
Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by recrystallization or column chromatography.
Analytical Characterization
The structure and purity of the synthesized 4-Bromo-3-methyl-N-(2-methylpropyl)benzamide should be confirmed by standard analytical techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methyl group on the benzene ring, and the protons of the N-(2-methylpropyl) group. The aromatic protons will likely appear as a complex multiplet in the downfield region. The amide N-H proton will appear as a broad singlet or a triplet, depending on the solvent and concentration.
-
¹³C NMR: The carbon NMR spectrum will show characteristic peaks for the carbonyl carbon of the amide, the aromatic carbons (with the carbon attached to the bromine atom being significantly influenced), the methyl carbon, and the carbons of the isobutyl group. Online prediction tools can provide estimated chemical shifts.[7][8][9][10]
Infrared (IR) Spectroscopy
The IR spectrum will provide key information about the functional groups present.[11][12][13][14]
| Functional Group | Expected Absorption Range (cm⁻¹) |
| N-H stretch (amide) | 3500 - 3300 |
| C-H stretch (aromatic) | 3100 - 3000 |
| C-H stretch (aliphatic) | 3000 - 2850 |
| C=O stretch (amide) | 1690 - 1630 |
| C=C stretch (aromatic) | 1600 - 1450 |
| C-N stretch | 1250 - 1000 |
Mass Spectrometry (MS)
Mass spectrometry will confirm the molecular weight of the compound. The presence of a bromine atom will result in a characteristic isotopic pattern (M and M+2 peaks of nearly equal intensity).
Potential Applications
Substituted benzamides are a class of compounds with broad applications in drug discovery and development.
-
Medicinal Chemistry: Benzamide derivatives have been investigated for a wide range of pharmacological activities, including as anticancer, antimicrobial, and anti-inflammatory agents.[1][2] The specific substitution pattern of 4-Bromo-3-methyl-N-(2-methylpropyl)benzamide makes it a candidate for screening in various biological assays.
-
Synthetic Intermediates: The bromo-substituted aromatic ring provides a handle for further functionalization through cross-coupling reactions, allowing for the synthesis of more complex molecules.
Safety and Handling
Safe handling of all chemicals involved in the synthesis is paramount.
-
General Precautions: Work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves.
-
Thionyl Chloride: Is corrosive and reacts violently with water to release toxic gases. Handle with extreme care.
-
Aromatic Bromine Compounds: Can be irritating to the skin, eyes, and respiratory system. Avoid inhalation and direct contact.[4]
-
Waste Disposal: Dispose of all chemical waste in accordance with institutional and local regulations.
Conclusion
This technical guide provides a comprehensive framework for the synthesis, characterization, and potential exploration of 4-Bromo-3-methyl-N-(2-methylpropyl)benzamide. The detailed protocols and expected analytical data serve as a valuable resource for researchers in organic and medicinal chemistry. While this specific compound may not be extensively documented, the principles and methodologies described herein are well-established and provide a solid foundation for its investigation.
References
-
Ottokemi. 4-Bromo-3-methylbenzoic acid, 98% 7697-28-1. [Link]
-
Walsh Medical Media. Pharmacological Potential of Benzamide Analogues and their Uses in Medicinal Chemistry. [Link]
-
ResearchGate. Pharmacological Potential of Benzamide Analogues and their Uses in Medicinal Chemistry | Request PDF. [Link]
-
NIU - Department of Chemistry and Biochemistry. IR Absorption Frequencies. [Link]
-
LANXESS. Bromine Safety Handling Guide. [Link]
-
ACD/Labs. NMR Prediction | 1H, 13C, 15N, 19F, 31P NMR Predictor. [Link]
-
The features of IR spectrum. [Link]
-
Scribd. Typical Infrared Absorption Frequencies | PDF | Amine | Amide. [Link]
-
Dolly Corporation. Safety & Handling Guidelines for Bromine and Bromide Chemicals in Export Operations. [Link]
-
IR Absorption Table. [Link]
-
Carl ROTH. Safety Data Sheet: Bromine. [Link]
-
CASPRE - 13 C NMR Predictor. [Link]
-
Explaining the reaction between acyl chlorides and amines - addition / elimination. [Link]
-
NMRDB.org. Predict 13C carbon NMR spectra. [Link]
-
NMRDB.org. Predict 1H proton NMR spectra. [Link]
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. 4-Bromo-3-methylbenzoic acid, 98% 7697-28-1 - Manufacturers & Suppliers in India with worldwide shipping. [ottokemi.com]
- 4. 4-Bromo-3-methylbenzoic acid | 7697-28-1 [chemicalbook.com]
- 5. chemicalbook.com [chemicalbook.com]
- 6. chemguide.co.uk [chemguide.co.uk]
- 7. acdlabs.com [acdlabs.com]
- 8. CASPRE [caspre.ca]
- 9. Visualizer loader [nmrdb.org]
- 10. Visualizer loader [nmrdb.org]
- 11. IR Absorption Frequencies - NIU - Department of Chemistry and Biochemistry [niu.edu]
- 12. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 13. scribd.com [scribd.com]
- 14. IR Absorption Table [webspectra.chem.ucla.edu]
